Cas no 1091477-67-6 (N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide)
![N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide structure](https://ja.kuujia.com/scimg/cas/1091477-67-6x500.png)
N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide
- 4-acetamido-N-[2-[(2,3-dichlorophenyl)sulfonylamino]ethyl]benzamide
- 1091477-67-6
- AKOS024508745
- VU0643447-1
- F5454-0067
- 4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide
-
- インチ: 1S/C17H17Cl2N3O4S/c1-11(23)22-13-7-5-12(6-8-13)17(24)20-9-10-21-27(25,26)15-4-2-3-14(18)16(15)19/h2-8,21H,9-10H2,1H3,(H,20,24)(H,22,23)
- InChIKey: XUYKSWGODXQBFS-UHFFFAOYSA-N
- SMILES: C(NCCNS(C1=CC=CC(Cl)=C1Cl)(=O)=O)(=O)C1=CC=C(NC(=O)C)C=C1
計算された属性
- 精确分子量: 429.0316826g/mol
- 同位素质量: 429.0316826g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 7
- 複雑さ: 618
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 113Ų
N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5454-0067-2μmol |
N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide |
1091477-67-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5454-0067-5mg |
N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide |
1091477-67-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5454-0067-20μmol |
N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide |
1091477-67-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5454-0067-2mg |
N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide |
1091477-67-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5454-0067-10μmol |
N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide |
1091477-67-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5454-0067-40mg |
N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide |
1091477-67-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5454-0067-3mg |
N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide |
1091477-67-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5454-0067-20mg |
N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide |
1091477-67-6 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5454-0067-50mg |
N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide |
1091477-67-6 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5454-0067-30mg |
N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide |
1091477-67-6 | 30mg |
$119.0 | 2023-09-10 |
N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide 関連文献
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamideに関する追加情報
Research Briefing on N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide (CAS: 1091477-67-6)
N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide (CAS: 1091477-67-6) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonamide and acetamido functional groups, has shown promising potential in targeted therapeutic applications. Recent studies have explored its mechanism of action, pharmacokinetic properties, and efficacy in various disease models, particularly in oncology and inflammation-related disorders.
The structural features of this compound, including the dichlorobenzenesulfonamido moiety, suggest potential interactions with specific biological targets, such as enzymes or receptors involved in signaling pathways. Preliminary in vitro studies have demonstrated its ability to modulate key cellular processes, including apoptosis and cytokine production. Researchers are particularly interested in its selectivity and potency, which could pave the way for the development of novel therapeutics with fewer off-target effects.
Recent publications have highlighted the synthesis and optimization of N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide derivatives to enhance bioavailability and therapeutic efficacy. Advanced computational modeling and structure-activity relationship (SAR) studies have been employed to identify critical pharmacophores and improve drug-like properties. These efforts are complemented by in vivo studies in rodent models, which have provided preliminary evidence of its safety and efficacy profiles.
One of the most significant findings is the compound's potential as an inhibitor of specific protein-protein interactions (PPIs) involved in disease pathogenesis. For instance, recent data suggest that it may disrupt the interaction between certain oncogenic proteins and their binding partners, thereby inhibiting tumor growth. Additionally, its anti-inflammatory properties have been investigated in models of autoimmune diseases, where it has shown to reduce pro-inflammatory cytokine levels effectively.
Despite these promising results, challenges remain in the clinical translation of N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide. Issues such as metabolic stability, solubility, and potential toxicity need to be addressed through further preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into the next stages of drug development, including Investigational New Drug (IND)-enabling studies.
In conclusion, N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide represents a compelling candidate for further investigation in the chemical biology and drug discovery landscape. Its unique structural attributes and preliminary biological activities underscore its potential as a lead compound for therapeutic development. Future research should focus on elucidating its precise molecular targets, optimizing its pharmacokinetic profile, and evaluating its efficacy in more complex disease models.
1091477-67-6 (N-[2-(2,3-dichlorobenzenesulfonamido)ethyl]-4-acetamidobenzamide) Related Products
- 1871000-15-5(tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)piperidine-1-carboxylate)
- 383129-21-3(2-(3-chlorophenyl)azepane)
- 2138366-58-0(2-(2,2-dimethylpropanamido)-1,3-oxazole-5-carboxylic acid)
- 924278-68-2(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid)
- 1331269-74-9(2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-one)
- 1188264-40-5(3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride)
- 125808-20-0(Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate)
- 937598-43-1(ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate)
- 1806640-72-1(Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 2228631-08-9((1-{3-(methylsulfanyl)phenylmethyl}cyclopropyl)methanamine)




